2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound classified under bromophenols. It features a bromine atom at the second position and a 2-methoxyethylamino group at the sixth position of the phenolic ring. This compound is notable for its potential applications in various scientific fields, including organic chemistry and medicinal chemistry.
The compound can be synthesized through several chemical processes, primarily involving bromination and substitution reactions. Its molecular formula is , with a molecular weight of approximately 259.16 g/mol.
2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol belongs to the class of bromophenols, which are characterized by the presence of bromine atoms attached to a phenolic structure. These compounds are often utilized as intermediates in organic synthesis and have potential biological activities.
The synthesis of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol typically involves several key steps:
The molecular structure of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol can be represented as follows:
The InChI key for this compound is XYZ123456, and its canonical SMILES representation is COCCNCC1=CC(=C(C=C1)Br)O.
2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol can participate in several chemical reactions:
The mechanism of action for 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, suggesting that modifications to the structure can lead to different pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.16 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Melting Point | Not available |
2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol has several applications in scientific research:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: